molecular formula C11H13BrClN B13066681 7-bromo-4-chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole

7-bromo-4-chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole

Cat. No.: B13066681
M. Wt: 274.58 g/mol
InChI Key: YQTJNQJRRPEPFL-UHFFFAOYSA-N
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Description

7-bromo-4-chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of bromine, chlorine, and three methyl groups attached to the indole ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The specific introduction of bromine and chlorine atoms can be achieved through halogenation reactions using reagents like bromine and chlorine gas or their respective halogenating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

7-bromo-4-chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indoline derivatives .

Mechanism of Action

The mechanism of action of 7-bromo-4-chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-4-chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole is unique due to the presence of both bromine and chlorine atoms, along with three methyl groups, which confer distinct chemical and biological properties. This combination of substituents makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H13BrClN

Molecular Weight

274.58 g/mol

IUPAC Name

7-bromo-4-chloro-3,3,5-trimethyl-1,2-dihydroindole

InChI

InChI=1S/C11H13BrClN/c1-6-4-7(12)10-8(9(6)13)11(2,3)5-14-10/h4,14H,5H2,1-3H3

InChI Key

YQTJNQJRRPEPFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1Cl)C(CN2)(C)C)Br

Origin of Product

United States

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